molecular formula C9H14O2 B159881 Ethyl cyclohexenecarboxylate CAS No. 1617-22-7

Ethyl cyclohexenecarboxylate

Cat. No. B159881
CAS RN: 1617-22-7
M. Wt: 154.21 g/mol
InChI Key: HDKVSEUEUWKMFS-UHFFFAOYSA-N
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Description

Ethyl cyclohexenecarboxylate, also known as ethoxycarbonylcyclohexane or ethyl cyclohexylformate, belongs to the class of organic compounds known as carboxylic acid esters . It is an ethyl ester resulting from the formal condensation of the carboxy group of cyclohexanecarboxylic acid with ethanol .


Molecular Structure Analysis

The molecular formula of Ethyl cyclohexenecarboxylate is C9H16O2 . The IUPAC Standard InChI is InChI=1S/C9H16O2/c1-2-11-9(10)8-6-4-3-5-7-8/h8H,2-7H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl cyclohexenecarboxylate is a colorless liquid with a slightly fruity aroma. It is soluble in most organic solvents and insoluble in water . The molecular weight is 156.2221 .

Scientific Research Applications

Copolymerization Catalyst

Ethyl cyclohexenecarboxylate has been used in the polymer industry. For instance, it plays a crucial role in copolymerization processes, particularly when catalyzed by nonbridged half-titanocenes containing aryloxo ligands. This process significantly incorporates cyclohexene into the polymer chain, highlighting the importance of the substituent in the cyclopentadienyl fragment for efficient cyclohexene incorporation (Wang, Fujiki, & Nomura, 2005).

Biocatalytic Synthesis

In the field of green chemistry, ethyl cyclohexenecarboxylate derivatives have been transformed into chiral cyclic γ-oxoesters through a multi-step biocatalytic process. These chiral cyclic γ-oxoesters serve as valuable building blocks for synthesizing active pharmaceutical ingredients. This biocatalytic procedure, which includes allylic hydroxylation, alcohol oxidation, and alkene reduction, provides advantages in terms of selectivity and reduced environmental impact compared to chemical methods (Brenna et al., 2017).

Photochemical Decarboxylation and Transesterification

In the domain of organic chemistry, ethyl cyclohexenecarboxylate derivatives have been subjected to photochemical reactions. For example, mesityl cyclohexanecarboxylate undergoes photodecarboxylation to form cyclohexylmesitylene. Moreover, in the presence of a catalytic amount of acid and ethanol as a nucleophile, the same compound can undergo transesterification, affording its ethyl ester in almost quantitative yield upon irradiation (Mori, Wada, & Inoue, 2000).

Catalyst for C-N, C-O, and C-S Coupling Reactions

Ethyl 2-oxocyclohexanecarboxylate has been used as a novel, efficient, and versatile ligand in copper-catalyzed coupling reactions. This compound has facilitated the synthesis of a variety of products including N-arylamides, N-arylimidazoles, aryl ethers, and aryl thioethers under mild conditions, demonstrating its utility as a versatile ligand in organic synthesis (Lv & Bao, 2007).

properties

IUPAC Name

ethyl cyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7-8/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKVSEUEUWKMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167223
Record name Ethyl cyclohexenecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cyclohexenecarboxylate

CAS RN

1617-22-7
Record name 1-Cyclohexene-1-carboxylic acid, ethyl ester
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Record name Ethyl cyclohexenecarboxylate
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Record name Ethyl cyclohexenecarboxylate
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Record name Ethyl cyclohexenecarboxylate
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Synthesis routes and methods

Procedure details

Methyl 2-cyclohexene-1-carboxylate (5.6 g; 40 m. moles) was added to a solution of sodium (1.1 g; 47.8 m. moles) in ethanol (35 ml) and the mixture was allowed to stand at room temperature for a period of 11/2 hours. The mixture was poured into dilute hydrochloric acid extracted with ether (4×25 ml) and the combined extracts washed with dilute aqueous sodium carbonate. The dried (MgSO4) extract was evaporated and the residue distilled to give ethyl 1-cyclohexene-1-carboxylate (5.5 g; yield 90%), b.p. 92° C./15 mm (N.M.R.: 6.7-7.0 (m,1,CH=C), 3.9-4.25 (q,2,CH2CH3), 1.95-2.42 (m,4,allylic CH2), 1.13-1.42 (t,3,CH2CH3) 1.45-1.92 (m,4,CH2 --CH2)).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
[Compound]
Name
11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl cyclohexenecarboxylate
Reactant of Route 2
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Ethyl cyclohexenecarboxylate
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Ethyl cyclohexenecarboxylate
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Ethyl cyclohexenecarboxylate
Reactant of Route 5
Ethyl cyclohexenecarboxylate
Reactant of Route 6
Ethyl cyclohexenecarboxylate

Citations

For This Compound
28
Citations
H Ishikawa, T Suzuki, Y Hayashi - Angewandte Chemie, 2009 - Wiley Online Library
… Our strategy was to construct a key, fully functionalized ethyl cyclohexenecarboxylate intermediate in a single-pot operation as the first step; after this, the remainder of the synthesis …
Number of citations: 448 onlinelibrary.wiley.com
EM da Silva, HDA Vidal, AG Corrêa - Pharmaceuticals, 2021 - mdpi.com
… 21 occurs, and the formed phosphonate undergoes an intramolecular Horner–Wadsworth–Emmons reaction with the formyl group to generate ethyl cyclohexenecarboxylate. Treatment …
Number of citations: 6 www.mdpi.com
SS Murphree, A Padwa - Prog. Heterocycl. Chem, 2001 - books.google.com
… For example, when ethyl cyclohexenecarboxylate (36) is treated with 25 mol% of 35 in the presence of Oxone for 24 h, the dextrorotatory epoxide (37) is formed in 77% yield and 93% ee…
Number of citations: 29 books.google.com
A Padwa, C Murphree - Progress in Heterocyclic Chemistry, 2003 - Elsevier
… For example, when ethyl cyclohexenecarboxylate (36) is treated with 25 mol% of 35 in the presence of Oxone for 24 h, the dextrorotatory epoxide (37) is formed in 77% yield and 93% …
Number of citations: 31 www.sciencedirect.com
D Crich, C Chen, JT Hwang, H Yuan… - Journal of the …, 1994 - ACS Publications
Acyl tellurides are prepared in good to excellent yield by the reaction of sodium aryl tellurides with acyl chlorides, or mixed anhydrides, and are found to be moderately air-stable …
Number of citations: 177 pubs.acs.org
AG Corrêa, EM da Silva, HDA Vidal - 2021 - preprints.org
… 21 occurs, and the formed phosphonate undergoes an intramolecular Horner–Wardsworth–Emmons reaction with the formyl group to generate ethyl cyclohexenecarboxylate. Treatment …
Number of citations: 2 www.preprints.org
W Flitsch, ER Gesing - Tetrahedron Letters, 1979 - Elsevier
A one-pot-thee-step reaction of electron deficient dienes with acylmethylenephosphoranes yields cyclohexadiene-1.4 derivatives. A mechanism of the reaction has been proposed. …
Number of citations: 1 www.sciencedirect.com
J Palaty, FS Abbott - Journal of medicinal chemistry, 1995 - ACS Publications
… the commercially available ethyl 2-oxocyclopentanecarboxylate and ethyl cyclohexenecarboxylate, respectively. Compounds 14-17, where the double bond is exocyclic to the …
Number of citations: 59 pubs.acs.org
P Sohár, Z Szöke‐Molnár, G Stájer… - Magnetic resonance in …, 1989 - Wiley Online Library
Isocyanate salts prepared from cis‐2‐amino‐1‐cyclopentane‐ and ‐hexane‐carboxylate and the corresponding trans‐cyclohexane and ‐cyclohexene derivates with KSCN were …
ZR Valiullina, SS Gataullin, BY Tsirel'son… - Russian Journal of …, 2012 - Springer
… We plan to use compound XII for the synthesis of ethyl cyclohexenecarboxylate derivatives according to oxidative ring opening–ring closure scheme. Thus we failed to obtain …
Number of citations: 5 link.springer.com

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